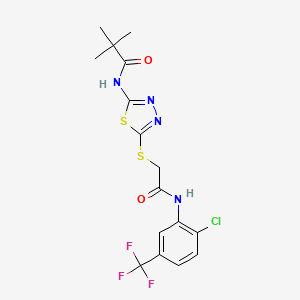

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a trifluoromethyl group, and a pivalamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Attachment of the Pivalamide Moiety: The pivalamide group is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, substituted thiadiazoles.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various human tumor cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant antitumor activity with a mean growth inhibition (GI) value of approximately 15.72 μM against tested cancer cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of thiadiazole compounds often exhibit significant antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a potent 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases. The anti-inflammatory potential is attributed to its ability to modulate leukotriene biosynthesis .

- Anticancer Efficacy : A study involving the application of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide on human tumor cells demonstrated a notable reduction in cell viability across multiple cancer types. The results indicated that the compound could be further developed into a therapeutic agent for cancer treatment .

- Anti-inflammatory Research : In silico studies have shown that this compound can effectively bind to the active site of 5-lipoxygenase, suggesting its potential role in treating inflammatory conditions such as asthma and arthritis .

Mécanisme D'action

The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that are crucial for various biological processes.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to alterations in cellular functions.

Comparaison Avec Des Composés Similaires

- N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Comparison:

- Uniqueness: N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct steric and electronic properties compared to its analogs.

- Chemical Properties: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.

- Biological Activity: Variations in the amide group can lead to differences in biological activity, with the pivalamide derivative potentially exhibiting enhanced potency or selectivity.

Activité Biologique

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C18H10ClF3N4O2S2

- Molecular Weight : 525.32 g/mol

- IUPAC Name : 2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound exhibits promising anticancer activity. In vitro studies have reported IC50 values in the low micromolar range against several cancer cell lines, including SK-OV-3 (ovarian cancer) and HL-60 (human leukemia). For example, some related thiadiazole derivatives have shown IC50 values as low as 0.15 μM .

- Antiviral Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or other key enzymes involved in DNA replication and repair processes in cancer cells .

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells through ROS generation, leading to cell death .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or the attached aromatic systems can significantly enhance their potency and selectivity against target organisms or cancer cells. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antimicrobial activity |

| Alkyl Group Addition | Enhanced anticancer properties |

| Functional Group Variation | Altered selectivity towards specific enzymes |

Case Studies

- Anticancer Study : A study evaluating a series of thiadiazole derivatives found that introducing a trifluoromethyl group at the para position of an aromatic ring significantly increased cytotoxicity against various cancer cell lines compared to non-fluorinated analogs .

- Antimicrobial Evaluation : Another study reported that a derivative with a pivalamide moiety showed improved antibacterial activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .

Propriétés

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S2/c1-15(2,3)12(26)22-13-23-24-14(28-13)27-7-11(25)21-10-6-8(16(18,19)20)4-5-9(10)17/h4-6H,7H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFFJNHRNLCTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.